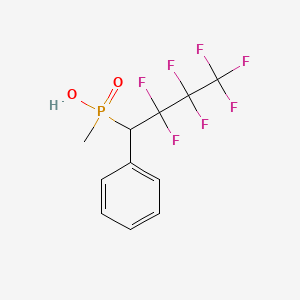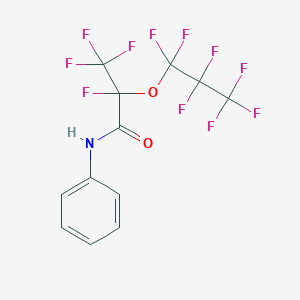
5-Methyl-2-(methylthio)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C7H8OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and an aldehyde group at the 3-position of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methylthiophene-2-carbaldehyde with a methylsulfanyl reagent under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde may involve large-scale chemical processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfanyl)thiophene-3-carboxylic acid.
Reduction: 5-Methyl-2-(methylsulfanyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carbaldehyde: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
2-Methylthiophene-3-carbaldehyde: Lacks the methyl group at the 5-position, which may affect its chemical properties and reactivity.
2-(Methylsulfanyl)thiophene-3-carbaldehyde: Lacks the methyl group at the 5-position, which may influence its biological activity and chemical behavior.
Uniqueness
5-Methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both a methylsulfanyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H8OS2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS2/c1-5-3-6(4-8)7(9-2)10-5/h3-4H,1-2H3 |
InChI Key |
WMHMBBVVMMDATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11693747.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
![2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11693765.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693766.png)

![N-{(1Z)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11693790.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693791.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11693802.png)
![(5Z)-3-(3-Fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693810.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11693819.png)

